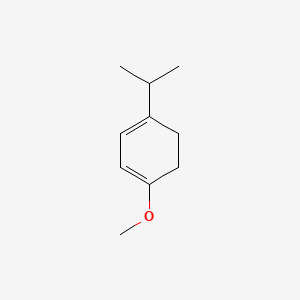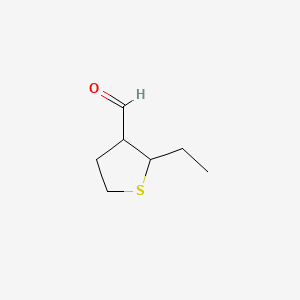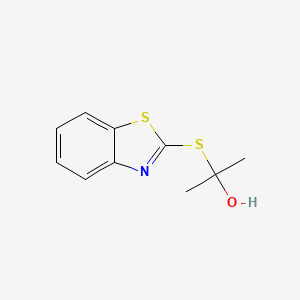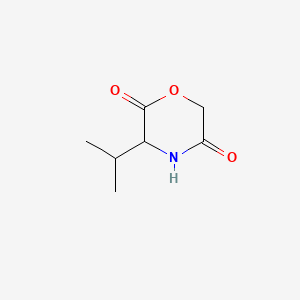
2,5-Morpholinedione, 3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropylmorpholine-2,5-dione is a heterocyclic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring with an isopropyl group attached to the third carbon and a dione functionality at the second and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-isopropylmorpholine-2,5-dione can be synthesized through the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. This method involves the use of chloroacetyl chloride or 2-bromopropionyl bromide for N-acylation of glycine, alanine, or valine, followed by ring-closure of the resulting N-(2-halogenacyl)-amino acid sodium salts in the melt .
Industrial Production Methods
The industrial production of 3-isopropylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives using organic tin (Sn) catalysts or enzyme lipase . This method allows for the efficient production of the compound on a larger scale, making it suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-isopropylmorpholine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted morpholine-2,5-dione compounds. These products have diverse applications in different fields of research and industry .
Applications De Recherche Scientifique
3-isopropylmorpholine-2,5-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-isopropylmorpholine-2,5-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of specific enzymes and receptors involved in cellular processes. For example, it can inhibit certain kinases involved in cytokinesis and cell cycle regulation, leading to potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-isopropylmorpholine-2,5-dione include:
Morpholine-2,5-dione: The parent compound without the isopropyl group.
3-benzyl-6-isopropylmorpholine-2,5-dione: A derivative with a benzyl group at the third position.
3-benzyl-3-hydroxy-6-methylamino-6-(2-methylpropyl)-morpholine-2,5-dione: A more complex derivative with multiple substituents.
Uniqueness
3-isopropylmorpholine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in polymer chemistry and biomedical research .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9) |
Clé InChI |
UDAGOJYEKSFEOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)OCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


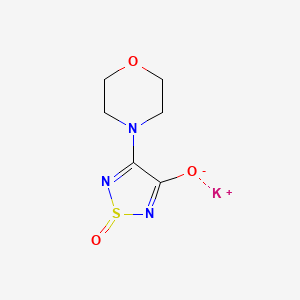
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
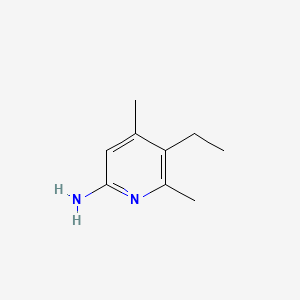

![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
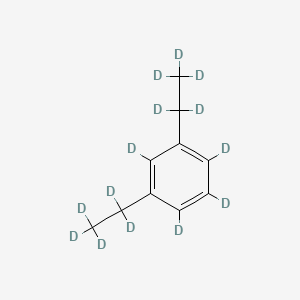
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

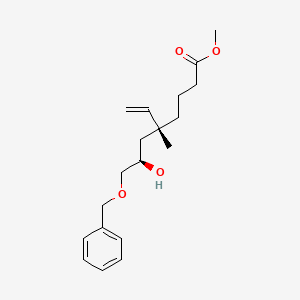
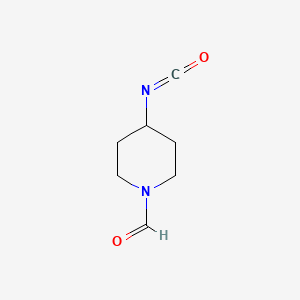
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
